(3S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-3-carboxylic acid
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Overview
Description
(3S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyloxycarbonylamino and tert-butoxycarbonyl groups. Its molecular formula is C19H26N2O6, and it has a molecular weight of 378.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the carboxylation of the piperidine ring to form the carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(3S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the tert-butoxycarbonyl group can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-1-(benzyloxycarbonyl)-4-((tert-butoxy)carbonyl)amino)pyrrolidine-3-carboxylic acid
- (3R,4S)-1-(benzyloxycarbonyl)-4-((tert-butoxy)carbonyl)amino)pyrrolidine-3-carboxylic acid
- (3S,4S)-1-(benzyloxycarbonyl)-4-((tert-butoxy)carbonyl)amino)pyrrolidine-3-carboxylic acid
Uniqueness
What sets (3S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-3-carboxylic acid apart from similar compounds is its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. The presence of both benzyloxycarbonylamino and tert-butoxycarbonyl groups also provides unique chemical properties that can be leveraged in various applications .
Properties
Molecular Formula |
C19H26N2O6 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
(3S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-18(25)21-10-14(16(22)23)9-15(11-21)20-17(24)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23)/t14-,15+/m0/s1 |
InChI Key |
MJAGAIZKHLVFJM-LSDHHAIUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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